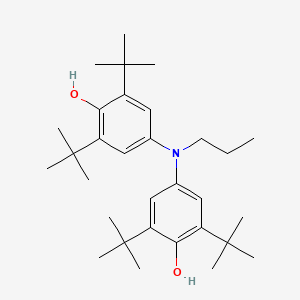
2,2-Dimethoxy-4-phenylbut-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-4-phenylbut-3-en-1-ol is an organic compound with the molecular formula C12H16O3 It is a derivative of butenol and features a phenyl group attached to the butenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4-phenylbut-3-en-1-ol typically involves the reaction of 4-phenyl-3-buten-2-one with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylbutanone, while reduction with sodium borohydride can produce phenylbutanol .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-4-phenylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxy-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-3-buten-2-ol: A similar compound with a slightly different structure, lacking the methoxy groups.
1-Phenyl-3-buten-1-ol: Another related compound with a different position of the hydroxyl group.
Uniqueness
2,2-Dimethoxy-4-phenylbut-3-en-1-ol is unique due to the presence of two methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
90054-96-9 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2,2-dimethoxy-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-12(10-13,15-2)9-8-11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3 |
InChI-Schlüssel |
JMYUGTXWQXSOII-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CO)(C=CC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
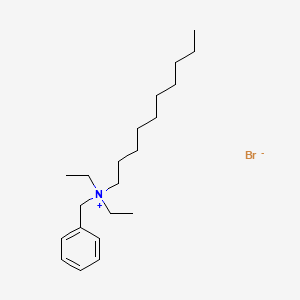
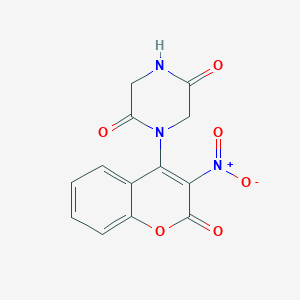


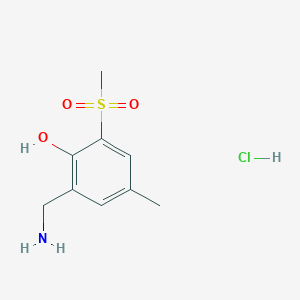
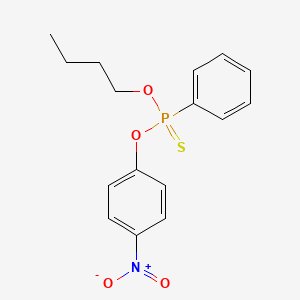
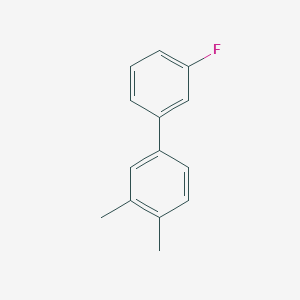
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)



